Spiro[2.6]nonane-4-carboxylic acid
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Overview
Description
Spiro[2.6]nonane-4-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. This compound is notable for its rigidity and stability, making it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonane-4-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use robust oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Acid chlorides, esters.
Scientific Research Applications
Spiro[2.6]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of spiro[2.6]nonane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different ring size.
Spiro[2.5]octane: A smaller spirocyclic compound with different chemical properties.
Spiro[3.5]nonane: A spirocyclic compound with a different ring configuration.
Uniqueness
Spiro[2.6]nonane-4-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
Spiro[2.6]nonane-4-carboxylic acid is a spirocyclic compound notable for its unique molecular structure, consisting of two nonane rings connected at a single carbon atom. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, although specific studies on its effects remain limited.
- Molecular Formula : C10H16O2
- Molecular Weight : Approximately 168.23 g/mol
The compound's structural characteristics contribute to its reactivity and potential interactions with biological systems.
Biological Activities
While direct studies on the biological activity of this compound are sparse, related compounds in the spirocyclic family have demonstrated significant biological properties, including:
- Anti-inflammatory Activity : Many spirocyclic compounds exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains.
- Anticancer Potential : Some spirocyclic derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Comparative Biological Activities of Similar Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Spiro[2.5]octan-4-one | Anti-inflammatory | |
Spiro[3.5]nonan-4-one | Antimicrobial | |
Spiro[2.3]hexane-5-carboxylic acid | Anticancer |
The precise mechanisms by which this compound exerts its biological effects are not well-documented. However, similar compounds often interact with specific molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Case Studies and Research Findings
Research on spirocyclic compounds has highlighted their potential in drug development:
- Anti-inflammatory Studies : A review of spiro-flavonoids indicated that they possess significant anti-inflammatory and anticancer activities, suggesting that further exploration of similar structures could yield valuable therapeutic agents .
- Antimicrobial Investigations : Studies on related spirocyclic compounds have shown promising antimicrobial properties, indicating a need for more focused research on this compound's effectiveness against specific pathogens .
- Chemical Synthesis and Applications : The compound is used as a building block in organic synthesis, with potential applications in pharmaceuticals due to its unique structural features that may influence biological interactions .
Future Research Directions
Given the limited existing data on this compound, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the compound's efficacy against various diseases.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure can enhance or alter biological activity.
- Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects at the cellular level.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[2.6]nonane-9-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H,11,12) |
InChI Key |
GNECTEZVAHVONR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(CC1)CC2)C(=O)O |
Origin of Product |
United States |
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